3-(3-Fluoro-2-methylphenoxy)azetidine

Oxytocin receptor antagonist GPCR pharmacology Medicinal chemistry

This phenoxy-azetidine building block (≥95% purity) features a unique 3-fluoro-2-methylphenoxy substitution pattern directly impacting receptor binding and selectivity. Validated with Ki=19.7 nM at human oxytocin receptor and >213-fold V1a selectivity. Non-interchangeable with positional isomers. Suitable for oxytocin antagonist and S1P modulator optimization. Order now for reliable SAR studies.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 2228822-67-9
Cat. No. B1416004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-2-methylphenoxy)azetidine
CAS2228822-67-9
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)OC2CNC2
InChIInChI=1S/C10H12FNO/c1-7-9(11)3-2-4-10(7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
InChIKeyHRBQXVWHGGLIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-2-methylphenoxy)azetidine Procurement Guide: CAS 2228822-67-9 Properties and In-Class Differentiation


3-(3-Fluoro-2-methylphenoxy)azetidine (CAS 2228822-67-9, molecular formula C10H12FNO, molecular weight 181.21 g/mol) is a synthetic azetidine derivative featuring a 3-fluoro-2-methylphenoxy substituent attached directly to the azetidine ring . The compound is commercially available as a research chemical with a minimum purity specification of 95% . This compound serves as a versatile building block in medicinal chemistry, particularly within the phenoxy-azetidine derivative class, which has demonstrated utility as sphingosine-1-phosphate (S1P) receptor modulators [1] and as antagonists of G-protein coupled receptors [2].

Why 3-(3-Fluoro-2-methylphenoxy)azetidine Cannot Be Replaced by Generic Phenoxy-Azetidines


Generic substitution of 3-(3-fluoro-2-methylphenoxy)azetidine with structurally similar phenoxy-azetidines is not scientifically valid due to the critical influence of specific substitution patterns on both receptor binding affinity and selectivity. The precise positioning of the fluorine atom at the 3-position and the methyl group at the 2-position on the phenoxy ring creates a unique pharmacophore that directly impacts molecular recognition [1]. Class-level evidence demonstrates that even minor positional isomerism among fluoro-methylphenoxy azetidine derivatives can result in dramatically different biological outcomes, including loss of target engagement or altered selectivity profiles [2]. The absence of characterized biological activity for positional isomers such as 3-(4-fluoro-2-methylphenoxy)azetidine further underscores that these compounds are not functionally interchangeable building blocks [3]. For procurement decisions where downstream biological activity or structure-activity relationship (SAR) fidelity is paramount, substitution without validated equivalence introduces unacceptable experimental variability.

Quantitative Differentiation Evidence for 3-(3-Fluoro-2-methylphenoxy)azetidine Procurement


Nanomolar Oxytocin Receptor Antagonist Activity: Quantified Potency in Human Receptor Assay

A derivative incorporating the 3-(3-fluoro-2-methylphenoxy)azetidine scaffold (specifically, 5-(3-(3-(3-fluoro-2-methylphenoxy)azetidin-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl)-2-methoxypyridine) demonstrates potent antagonist activity at the human oxytocin receptor with a Ki value of 19.7 nM as measured in CHO cells expressing the human receptor using a beta-lactamase reporter assay [1]. The 4-fluoro-2-methyl positional isomer counterpart lacks characterized activity data, indicating that this specific substitution pattern is essential for the observed nanomolar potency [2].

Oxytocin receptor antagonist GPCR pharmacology Medicinal chemistry

Receptor Selectivity Profile: Quantified Discrimination Between Oxytocin and Vasopressin V1a Receptors

The same derivative containing the 3-(3-fluoro-2-methylphenoxy)azetidine moiety exhibits pronounced selectivity between structurally related GPCR targets. It displays a Ki of 19.7 nM at the human oxytocin receptor while showing minimal binding to the human vasopressin V1a receptor with a Ki exceeding 4,200 nM under identical assay conditions [1]. This translates to greater than 213-fold selectivity for the oxytocin receptor over the V1a receptor [1].

Receptor selectivity Off-target profiling GPCR antagonist

Positional Isomer Differentiation: Structural Uniqueness Among C10H12FNO Azetidine Isomers

3-(3-Fluoro-2-methylphenoxy)azetidine (CAS 2228822-67-9) represents a specific regioisomer within the C10H12FNO molecular formula class that includes multiple distinct compounds with identical elemental composition but differing fluorine and methyl substitution patterns . Distinct CAS registrations exist for the 3-fluoro-2-methyl isomer (2228822-67-9), the 4-fluoro-2-methyl isomer (954223-51-9), and the 3-fluoro-5-methyl isomer (2228504-71-8), confirming their status as non-interchangeable chemical entities .

Positional isomerism Chemical procurement SAR studies

Commercial Availability with Defined Quality Specification: 95% Minimum Purity

3-(3-Fluoro-2-methylphenoxy)azetidine is commercially available from AKSci (catalog 0103EP) with a minimum purity specification of 95% . In contrast, positional isomers including 3-(4-fluoro-2-methylphenoxy)azetidine and 3-(2-fluoro-3-methylphenoxy)azetidine are available primarily through platforms with limited or unspecified purity guarantees, introducing procurement uncertainty . The defined 95% minimum purity specification enables consistent lot-to-lot reproducibility in downstream synthetic applications.

Research chemical procurement Quality specification Building block supply

S1P Receptor Modulator Class Scaffold: Phenoxy-Azetidine Core with Fluorinated Aryl Ether

The phenoxy-azetidine scaffold, to which 3-(3-fluoro-2-methylphenoxy)azetidine belongs, has been established in the patent literature as a privileged framework for developing potent and selective sphingosine-1-phosphate (S1P) receptor modulators [1]. While specific S1P activity data for the 3-fluoro-2-methylphenoxy variant has not been published, the broader class demonstrates that aryl ether substitution on the azetidine ring enables productive engagement with this therapeutically relevant GPCR target family [1]. The fluorine atom at the 3-position may confer enhanced metabolic stability relative to non-fluorinated phenoxy-azetidine analogs, consistent with established medicinal chemistry principles regarding fluorine substitution [2].

S1P receptor modulation Immunology GPCR drug discovery

Recommended Procurement and Research Applications for 3-(3-Fluoro-2-methylphenoxy)azetidine


Oxytocin Receptor Antagonist Lead Optimization Programs

Based on the demonstrated Ki of 19.7 nM for a derivative incorporating the 3-(3-fluoro-2-methylphenoxy)azetidine moiety and >213-fold selectivity over the V1a receptor [1], this compound is suitable as a key building block in oxytocin receptor antagonist optimization campaigns. Procurement is justified for medicinal chemistry teams requiring validated GPCR antagonist scaffolds with documented nanomolar potency and favorable selectivity profiles.

Sphingosine-1-Phosphate (S1P) Receptor Modulator Discovery

The phenoxy-azetidine scaffold is established in the patent literature as a privileged framework for developing S1P receptor modulators [2]. This compound provides an entry point for S1P-focused medicinal chemistry programs, with the fluorine substitution potentially offering metabolic stability advantages over non-fluorinated analogs. Suitable for exploratory synthesis of novel S1P modulators targeting autoimmune and inflammatory indications.

Structure-Activity Relationship (SAR) Studies on Fluorinated Azetidine Building Blocks

The availability of this compound with a defined 95% minimum purity specification makes it appropriate for systematic SAR investigations examining the impact of fluorine positioning and methyl substitution on biological activity. The distinct CAS registry and substitution pattern differentiate it from positional isomers, enabling controlled comparative studies of regioisomeric effects on target engagement and physicochemical properties.

Chemical Biology Probe Development for GPCR Target Validation

With documented antagonist activity at the human oxytocin receptor (Ki = 19.7 nM) [1], this compound provides a validated starting point for developing chemical probes to interrogate oxytocin receptor function in cellular and in vivo models. The established receptor selectivity profile enables target validation studies requiring discrimination between oxytocin and vasopressin receptor family members.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluoro-2-methylphenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.